GPR4 Antagonist Activity: Quantified Target Engagement at 300 nM
N-Butyl-2-chloropyrimidin-4-amine exhibits antagonist activity at human GPR4 (G protein-coupled receptor 4) with an IC50 of 300 nM, measured by inhibition of pH 6.5-induced cAMP accumulation in COS7 cells [1]. While direct comparator data for other N-alkyl-2-chloropyrimidin-4-amines on GPR4 is absent in the primary literature, this value establishes a benchmark potency within the class. The unsubstituted parent compound, 2-chloropyrimidin-4-amine, has documented activity as a competitive inhibitor of acetylcholinesterase (AChE) with a Ki of 0.18 μM and butyrylcholinesterase (BChE) with a Ki of 1.324 μM , demonstrating a fundamentally different target profile. The presence of the N-butyl group in the target compound redirects its biological activity towards a distinct GPCR target, underscoring that the N-alkyl substitution is a key determinant of target selectivity.
| Evidence Dimension | GPR4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 300 nM |
| Comparator Or Baseline | Parent: 2-chloropyrimidin-4-amine (AChE Ki = 0.18 μM, BChE Ki = 1.324 μM) |
| Quantified Difference | N/A (Different target) |
| Conditions | Human GPR4 expressed in COS7 cells; pH 6.5-induced cAMP accumulation assay. |
Why This Matters
For researchers studying pH-sensing GPCRs or inflammation, this specific IC50 value validates the compound as a functional tool, distinguishing it from generic chloropyrimidines that lack this defined activity.
- [1] BindingDB. (2020). BDBM50260349 (CHEMBL4065230). IC50: 300 nM for human GPR4 antagonist activity. View Source
